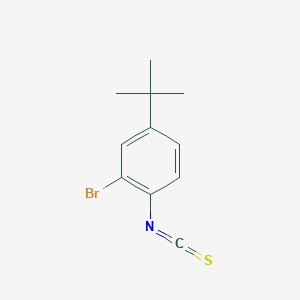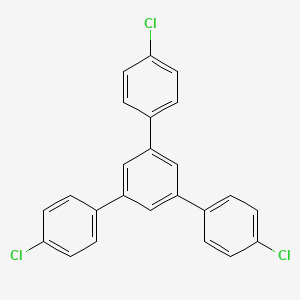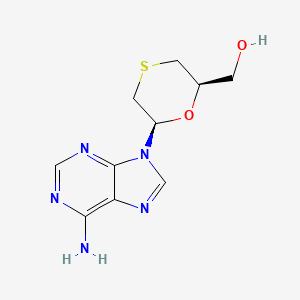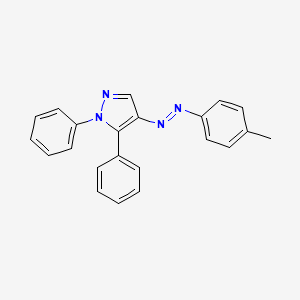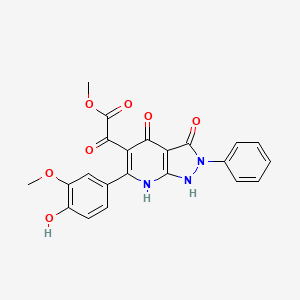
1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester is a complex organic compound that belongs to the class of pyrazolopyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.
Esterification: Conversion of carboxylic acid groups to methyl esters using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrazolopyridines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, the compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Interference with cellular pathways involved in disease processes.
相似化合物的比较
Similar Compounds
1H-Pyrazolo(3,4-b)pyridine Derivatives: Compounds with similar core structures but different substituents.
Phenylpyrazoles: Compounds with phenyl groups attached to pyrazole rings.
Uniqueness
The uniqueness of this compound lies in its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
220752-06-7 |
|---|---|
分子式 |
C22H17N3O7 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
methyl 2-[6-(4-hydroxy-3-methoxyphenyl)-3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C22H17N3O7/c1-31-14-10-11(8-9-13(14)26)17-15(19(28)22(30)32-2)18(27)16-20(23-17)24-25(21(16)29)12-6-4-3-5-7-12/h3-10,26H,1-2H3,(H2,23,24,27) |
InChI 键 |
HFUBSVFTVKKLFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4)C(=O)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


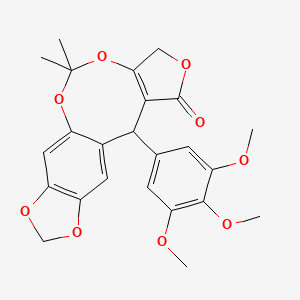
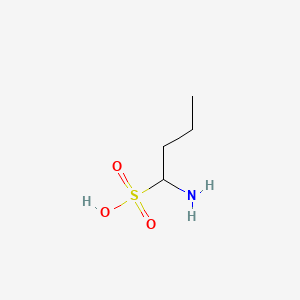

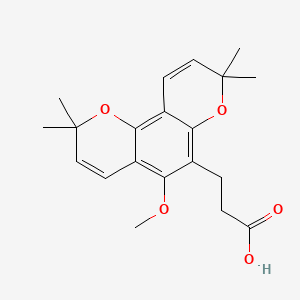
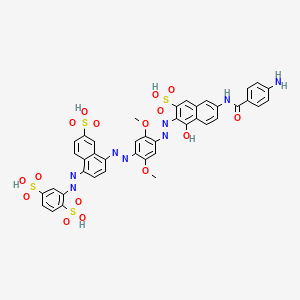

![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)
